

Technical Guide: Synthesis and Characterization of Albuterol Adipate for Research Applications

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Compound of Interest

Compound Name: *Albuterol adipate*

Cat. No.: *B1666819*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **albuterol adipate**. It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development who require detailed methodologies and characterization data for research purposes. This guide covers the synthetic protocol, in-depth analytical characterization, and the fundamental pharmacological pathway of albuterol.

Synthesis of Albuterol Adipate

Albuterol adipate is a salt formed between the basic drug albuterol and the dicarboxylic adipic acid. The synthesis is a straightforward acid-base reaction, typically involving the precipitation of the salt from a solution containing both components. The molar ratio of albuterol to adipic acid is 2:1, reflecting the two basic amine groups on albuterol available for salt formation with the dicarboxylic acid.

Reaction Scheme

The reaction involves the protonation of the secondary amine of two albuterol molecules by one molecule of adipic acid.



Experimental Protocol: Synthesis

This protocol details the precipitation method for forming **albuterol adipate** from albuterol free base and adipic acid.[\[1\]](#)

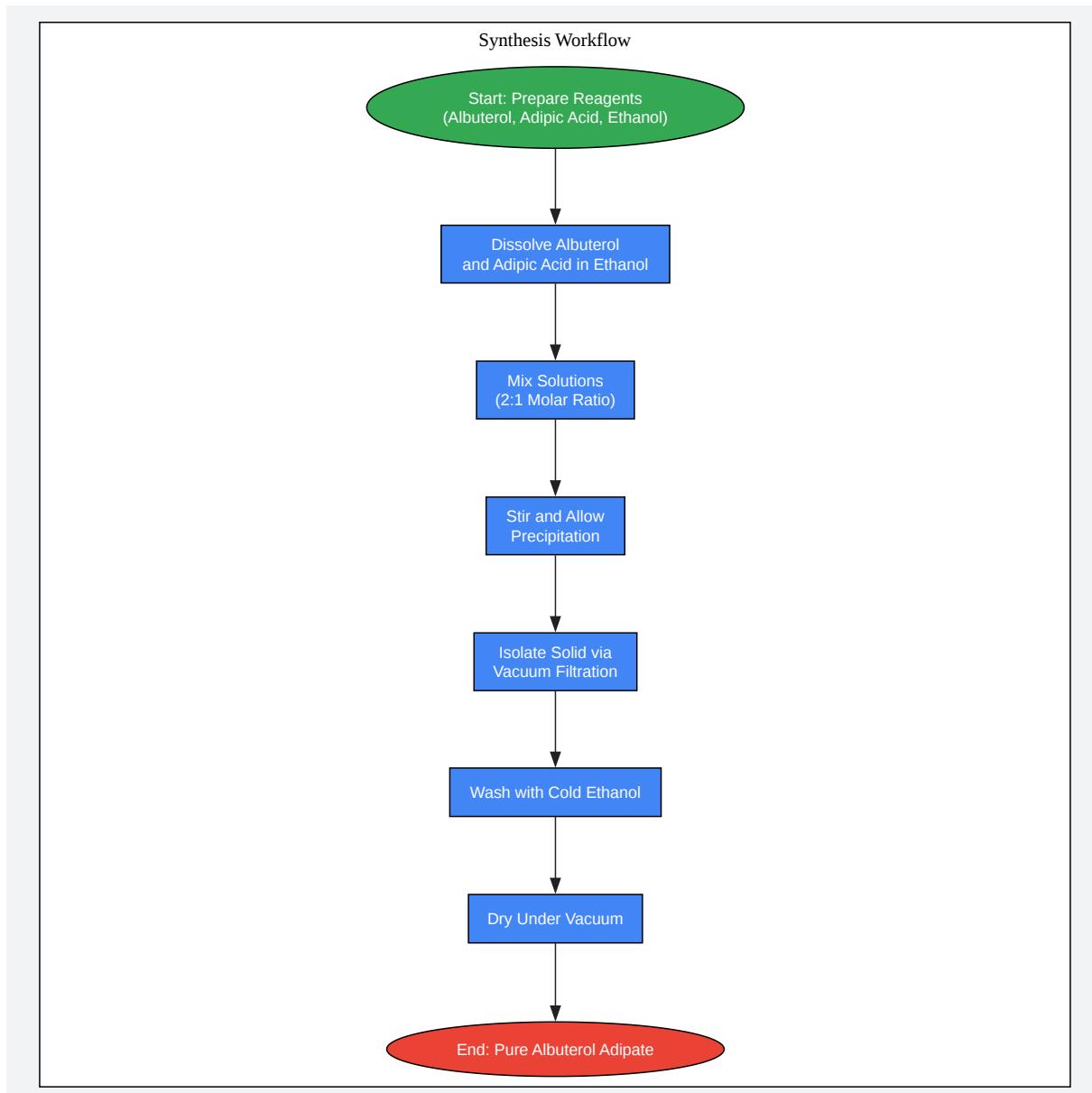
Materials:

- Albuterol (free base)
- Adipic Acid
- Ethanol (or other suitable alcohol)
- Magnetic stirrer and stir bar
- Beaker or flask
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- Dissolution of Reactants:
 - Prepare a solution of albuterol free base in a minimal amount of warm ethanol.
 - In a separate container, prepare a solution of adipic acid in warm ethanol. A 2:1 molar ratio of albuterol to adipic acid should be used.
- Salt Formation and Precipitation:
 - Slowly add the adipic acid solution to the stirring albuterol solution.
 - A white precipitate of **albuterol adipate** should form upon mixing or after a short induction period.
 - Continue stirring the mixture for 1-2 hours to ensure complete precipitation. The solution may be cooled in an ice bath to maximize yield.

- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying:
 - Dry the collected **albuterol adipate** solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.



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Caption: Workflow for the synthesis of **albuterol adipate**.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized **albuterol adipate**.

Summary of Physicochemical Properties

The following table summarizes key quantitative data for **albuterol adipate**, with comparisons to the free base and the more common sulfate salt.

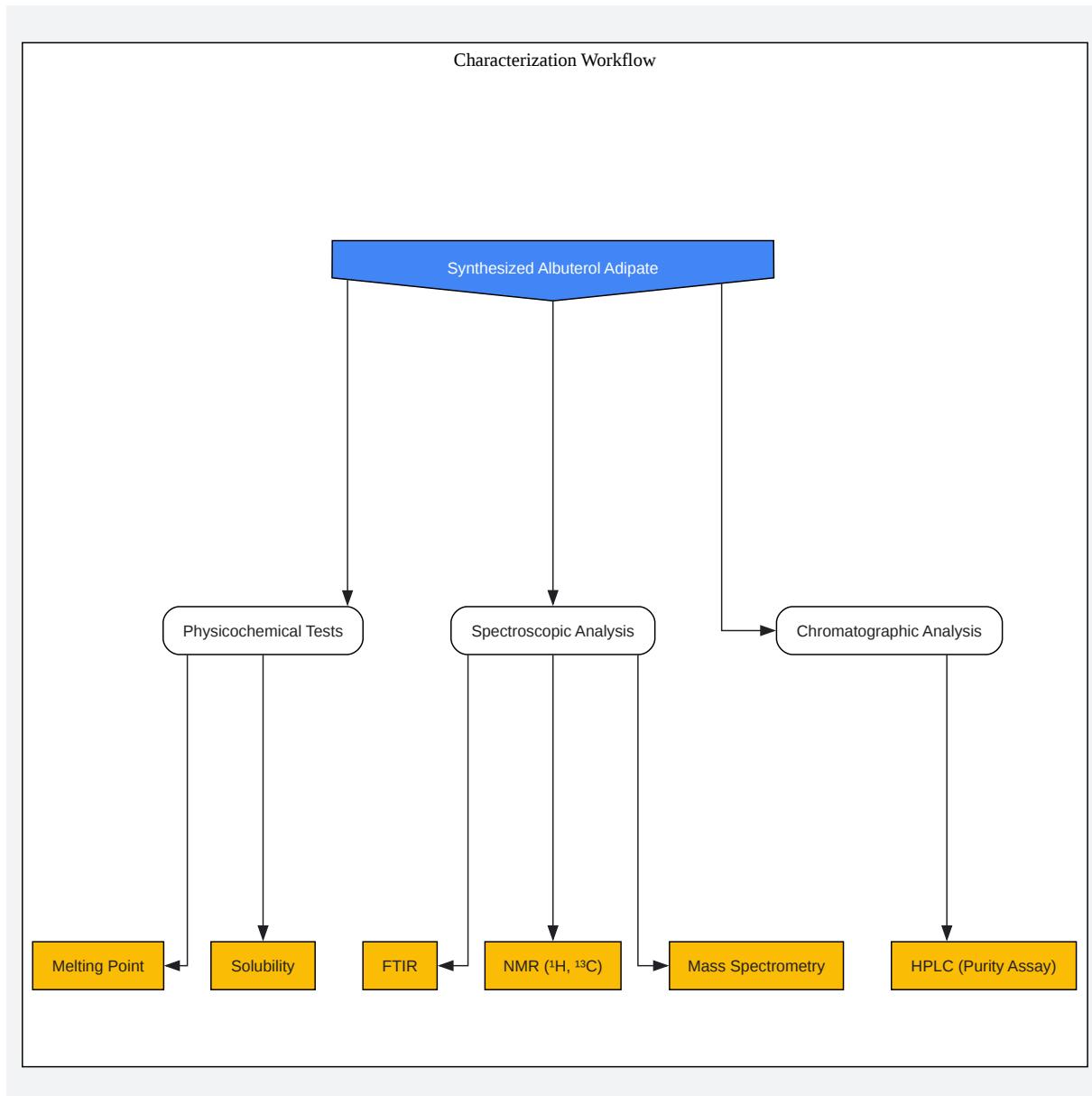
Property	Albuterol Adipate	Albuterol (Free Base)	Albuterol Sulfate
Molecular Formula	<chem>C32H52N2O10</chem> [2]	<chem>C13H21NO3</chem> [3]	<chem>C26H44N2O10S</chem> [4]
Molecular Weight	624.8 g/mol [2]	239.31 g/mol [3]	576.7 g/mol [4]
Melting Point	182°C[1]	157-158°C[5]	-
Aqueous Solubility (RT)	353 mg/mL[1]	15.7 mg/mL[1]	250 mg/mL[1]
Aqueous Solubility (37°C)	452.5 mg/mL[1]	-	-
Intrinsic Dissolution Rate	$24.0 \text{ mg} \cdot \text{min}^{-1} \cdot \text{cm}^{-2}$ [1]	$1.1 \text{ mg} \cdot \text{min}^{-1} \cdot \text{cm}^{-2}$ [1]	$20.4 \text{ mg} \cdot \text{min}^{-1} \cdot \text{cm}^{-2}$ [1]

Experimental Protocols: Characterization

- Methodology: A small amount of the dried **albuterol adipate** is packed into a capillary tube. The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
- Methodology: An excess amount of **albuterol adipate** is added to a known volume of deionized water in a sealed vial. The suspension is agitated at a constant temperature (room temperature or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

- Methodology: This method is adapted for the analysis of albuterol.[\[6\]](#)
 - Column: Chromolith® HighResolution RP-18 endcapped (150 x 4.6mm) or equivalent C18 column.
 - Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV spectrophotometer at 276 nm.
 - Sample Preparation: A standard solution is prepared by accurately weighing and dissolving **albuterol adipate** in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Methodology: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.
- Expected Peaks: The spectrum should display characteristic absorption bands for both albuterol and adipate. Key expected peaks include:
 - Broad O-H and N-H stretching (phenolic and alcohol groups): ~3200-3500 cm⁻¹
 - Aromatic C-H stretching: ~3000-3100 cm⁻¹
 - Aliphatic C-H stretching: ~2850-2960 cm⁻¹
 - Strong carboxylate (COO⁻) asymmetric stretching from the salt: ~1550-1610 cm⁻¹
 - Aromatic C=C bending: ~1450-1600 cm⁻¹
 - C-O stretching (alcohol and phenol): ~1030-1250 cm⁻¹
- Methodology: Mass spectral analysis is performed using an ESI-MS (Electrospray Ionization Mass Spectrometer). The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the instrument.

- Expected Ions: In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated albuterol molecule $[M+H]^+$ at m/z 240.16.[7] The adipic acid moiety is not typically observed in this mode.
- Methodology: 1H and ^{13}C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
- Expected Signals: The spectra will show a combination of signals from both albuterol and adipic acid.
 - Albuterol Protons (in DMSO-d₆): Aromatic protons (~6.7-7.3 ppm), benzylic proton (~4.4 ppm), tert-butyl protons (~1.0 ppm), and other aliphatic and hydroxyl protons.[5]
 - Adipic Acid Protons: Two multiplets corresponding to the methylene protons, typically in the range of ~1.5 ppm and ~2.2 ppm.



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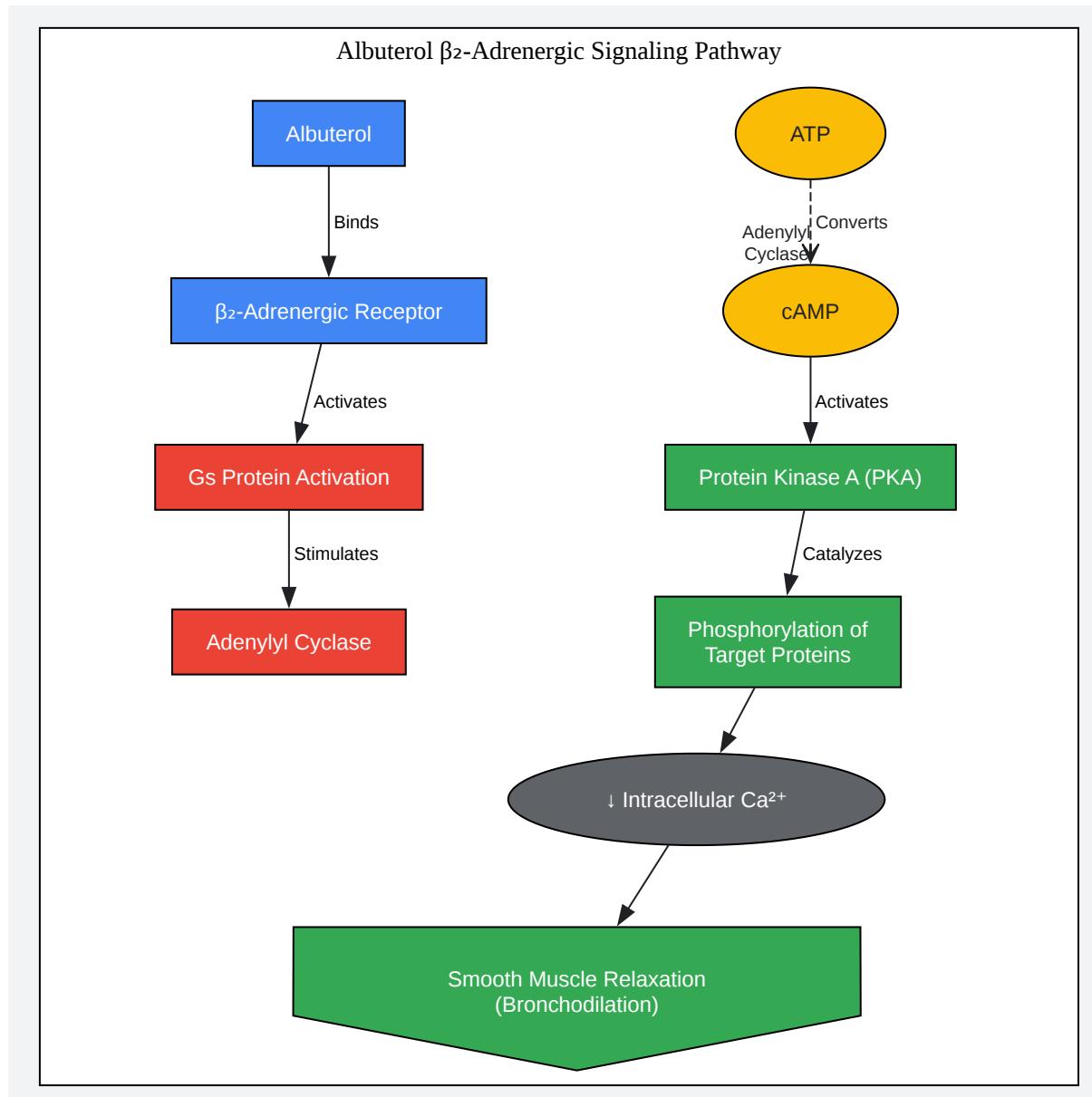
Caption: Workflow for the characterization of **albuterol adipate**.

Albuterol Signaling Pathway

Albuterol exerts its therapeutic effect as a bronchodilator by acting as a selective beta-2 (β_2) adrenergic receptor agonist.^[8] The activation of this receptor initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

- Receptor Binding: Albuterol binds to β_2 -adrenergic receptors located on the surface of airway smooth muscle cells.^{[9][10]}
- G-Protein Activation: This binding activates a stimulatory G-protein (Gs), causing it to exchange GDP for GTP.
- Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.^{[4][8]}
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).^{[8][10]} This leads to an increase in intracellular cAMP levels.
- Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).^[8]
- Muscle Relaxation: PKA phosphorylates several target proteins, which collectively lead to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.^{[8][10]} This ultimately results in the relaxation of the bronchial smooth muscle, alleviating bronchospasm.^{[4][8]}



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Caption: The signaling cascade initiated by albuterol binding.

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